4-(Pyrimidin-2-ylsulfamoyl)benzoic acid is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to an aromatic ring. This compound is notable for its potential applications in medicinal chemistry and materials science.
The compound can be synthesized from commercially available starting materials, primarily through the reaction of 4-aminobenzoic acid with pyrimidin-2-ylsulfonyl chloride. The synthesis can be performed under controlled laboratory conditions, ensuring the formation of the desired sulfonamide linkage.
4-(Pyrimidin-2-ylsulfamoyl)benzoic acid is classified as:
The synthesis of 4-(Pyrimidin-2-ylsulfamoyl)benzoic acid typically involves several key steps:
The reaction can be represented as follows:
The molecular structure of 4-(Pyrimidin-2-ylsulfamoyl)benzoic acid features a benzoic acid moiety linked to a pyrimidine ring via a sulfonamide group. The key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₄S |
| Molecular Weight | 279.27 g/mol |
| IUPAC Name | 4-(pyrimidin-2-ylsulfamoyl)benzoic acid |
| InChI Key | HRYATXLYVNRBDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
4-(Pyrimidin-2-ylsulfamoyl)benzoic acid can participate in various chemical reactions:
The reactivity of the compound is influenced by the electron-withdrawing nature of the sulfonamide group, which enhances its electrophilicity.
The mechanism of action for 4-(Pyrimidin-2-ylsulfamoyl)benzoic acid primarily relates to its role in medicinal chemistry. It may function by:
The physical properties of 4-(Pyrimidin-2-ylsulfamoyl)benzoic acid include:
Key chemical properties include:
4-(Pyrimidin-2-ylsulfamoyl)benzoic acid has several important applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2